molecular formula C7H7ClF2N2 B012095 3,4-Difluorobenzimidamide hydrochloride CAS No. 107392-33-6

3,4-Difluorobenzimidamide hydrochloride

Cat. No. B012095
M. Wt: 192.59 g/mol
InChI Key: WIFHYQZBCRLTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3,4-Difluorobenzimidamide hydrochloride often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, 3,4-difluorobenzonitrile, a closely related compound, can be synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination, which could potentially be applied or adapted for the synthesis of 3,4-Difluorobenzimidamide hydrochloride (Cheng Zhi-ming, 2006). Another approach involves halogen-exchange fluorination, a method that might be relevant for introducing fluorine atoms into the benzimidamide structure (H. Suzuki & Y. Kimura, 1991).

Molecular Structure Analysis

The molecular structure of 3,4-Difluorobenzimidamide hydrochloride and related compounds is often elucidated using a combination of experimental techniques such as X-ray crystallography and theoretical calculations. For example, the structure of isoniazid derivatives, which share some similarities with benzimidamide compounds, has been characterized using X-ray and quantum chemical calculations, highlighting the importance of polar and electrostatic interactions within the crystal packing (F. P. Silva et al., 2006).

Scientific Research Applications

Structural Characterization and Quantum Chemical Analysis

  • Experimental and Theoretical Structure Characterization : Studies involving isoniazid derivatives, such as 2,4-difluoro-N'-isonicotinoylbenzohydrazide, have been conducted to understand their structure through X-ray and theoretical analysis. Quantum chemical calculations, including conformational analysis and supermolecule calculations, provide insights into the crystal structures and potential energy surfaces, highlighting how difluorination affects molecular conformation and interactions within the crystal packing (Silva et al., 2006).

Synthetic Routes and Reactivity

  • Synthesis of Difluoroaromatic Compounds : Research on the synthesis of new difluoroaromatic compounds with a heterocyclic central group explores how difluorination impacts reactivity and chemical properties. The study of their NMR spectra and charge densities provides valuable information for designing compounds with specific electronic and structural features (Keshtov et al., 2003).

Fluorination Techniques and Applications

  • Use of Fluoroform as a Difluorocarbene Source : The application of fluoroform, CHF3, demonstrates a method for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This technique is significant for the synthesis of difluorinated molecules, offering a safer and more economical approach to introducing fluorine atoms into organic compounds (Thomoson & Dolbier, 2013).

Photophysical and Electrochemical Properties

  • Difluorodiazirine for Organic Synthesis and Photolabeling : The study of 3,3′-Difluorodiazirine, a precursor of the difluorocarbene radical (:CF2), highlights its significance in organic synthesis and photo-affinity labeling. Understanding its excited states and dipole moments can contribute to the development of novel photochemical reactions and labeling techniques (Terrabuio et al., 2016).

Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; if in eyes: rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing)

  • Storage : Keep container tightly closed and store away from moisture.


Future Directions

Future research could explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize derivatives for enhanced properties.

  • Applications : Explore applications in drug development or materials science.


properties

IUPAC Name

3,4-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHYQZBCRLTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600151
Record name 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzimidamide hydrochloride

CAS RN

107392-33-6, 114040-50-5
Record name 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzenecarboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4-difluorobenzonitrile (4) is reacted with dried HCl gas in anhydrous methanol, followed by reacting the resulting crystals with dried ammonia gas in anhydrous ethanol to obtain 3,4-difluorobenzamidine hydrochloride (5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluorobenzimidamide hydrochloride
Reactant of Route 2
3,4-Difluorobenzimidamide hydrochloride
Reactant of Route 3
3,4-Difluorobenzimidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-Difluorobenzimidamide hydrochloride
Reactant of Route 5
3,4-Difluorobenzimidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3,4-Difluorobenzimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.